2-Azido-4,6-dimethoxy-1,3,5-triazine

Process safety Thermal hazard assessment Diazo transfer reagents

Sulfonyl azides degrade with strong bases or require refrigeration. ADT solves these limitations. - Crystalline solid, stable >1 year under air at room temperature. - Compatible with solid KOH for less-activated methylene substrates (e.g., ethyl phenylacetate, 92% yield). - Byproduct is water-soluble triazine amine; eliminates chromatographic purification. - Minutes-long diazo transfer at RT with 40 mol% NaHCO₃. Ideal for high-throughput diazo ester/amide synthesis.

Molecular Formula C5H6N6O2
Molecular Weight 182.14 g/mol
CAS No. 30805-07-3
Cat. No. B1655035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-4,6-dimethoxy-1,3,5-triazine
CAS30805-07-3
Molecular FormulaC5H6N6O2
Molecular Weight182.14 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC(=N1)N=[N+]=[N-])OC
InChIInChI=1S/C5H6N6O2/c1-12-4-7-3(10-11-6)8-5(9-4)13-2/h1-2H3
InChIKeySMNHXCCXAHLVEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azido-4,6-dimethoxy-1,3,5-triazine Overview


2-Azido-4,6-dimethoxy-1,3,5-triazine (abbreviated ADT) is a heterocyclic organic azide belonging to the 1,3,5-triazine class, bearing two methoxy substituents at the 4- and 6-positions and an azido group at the 2-position. First reported as a diazo-transfer reagent by Xie and Ma et al. in 2018, ADT is a crystalline solid synthesized from low-cost commodity chemicals (cyanuric chloride, sodium azide, and methanol) via a simple two-step route . Its primary utility lies in the Regitz-type diazo transfer to activated methylene substrates to generate stabilized diazo compounds, a transformation foundational to carbene chemistry, cyclopropanation, C–H insertion, and bioorthogonal labeling . The compound has been notified under the EU CLP regulation framework .

Regitz diazo transfer reagent for activated methylene substrates
Compatible with strong inorganic bases (e.g., solid KOH)
Ambient shelf-stable (>1 year) with water-soluble byproduct

Why ADT Cannot Be Replaced


Although the market offers multiple diazo-transfer reagents—including sulfonyl azides (tosyl azide, p-ABSA, MsN3), imidazole-1-sulfonyl azide salts, and azidoimidazolinium salts—these compounds are not functionally interchangeable with ADT. ADT uniquely combines three properties that are mutually exclusive in most alternatives: (i) crystalline room-temperature shelf stability exceeding one year under ambient air, (ii) compatibility with strong inorganic bases such as solid KOH, enabling diazo transfer to substrates with higher pKa values where sulfonyl azides degrade, and (iii) a water-compatible byproduct (4,6-dimethoxy-1,3,5-triazin-2-amine) that simplifies post-reaction purification relative to sulfonamide-contaminated product streams . The quantitative evidence below demonstrates that selecting a generic alternative without verifying these specific performance dimensions risks substantial yield loss, extended reaction times, or purification bottlenecks.

! Sulfonyl azide reagents (TsN3, MsN3) may degrade under strong base conditions where ADT remains compatible.
! Ambient shelf stability of ADT (>1 year) exceeds that of most sulfonyl azides, which typically require cold storage.
! Water-compatible byproduct (4,6-dimethoxy-1,3,5-triazin-2-amine) may simplify purification relative to sulfonamide byproducts.

ADT: Quantitative Differentiation Evidence


ADT vs. TsN3: Decomposition Enthalpy

The thermal decomposition profile of ADT was independently re-measured by Green, Bull, and co-workers at Imperial College London using differential scanning calorimetry (DSC) in sealed crucibles. ADT exhibits exothermic decomposition with an initiation temperature (Tinit) of 159 °C and an enthalpy of decomposition (ΔHD) of −1135 J g⁻¹ (−207 kJ mol⁻¹). This places ADT at an exothermic magnitude comparable to tosyl azide (TsN3), the most widely used sulfonyl azide diazo-transfer reagent . The earlier report by Xie et al. describing ADT decomposition as endothermal (ΔH = +30.3 kJ mol⁻¹) was subsequently corrected; the original DSC measurements had been conducted in open crucibles where evaporative cooling masked the exothermic event . Based on these data, a maximum recommended process temperature of 55 °C has been established for ADT .

Decomposition enthalpy
Cross-study comparable
ΔHD = −1135 J g⁻¹; Tinit 159 °C. Comparable exothermic magnitude to tosyl azide.
ADT requires same process safety precautions as TsN3; max recommended temp 55 °C.
Original endothermic claim (+30.3 kJ/mol) was corrected due to open-crucible artifact.
Process safety Thermal hazard assessment Diazo transfer reagents Differential scanning calorimetry

Shelf Stability: ADT vs. Sulfonyl Azides

The original characterization study by Xie et al. explicitly reports that ADT 'is very stable upon >1 year storage under air at room temperature' without detectable degradation . This contrasts with conventional sulfonyl azide reagents such as tosyl azide (TsN3) and triflyl azide (TfN3), which are documented to have limited shelf lives and typically require cold storage or fresh preparation . The thermal and hydrolytic stability of ADT is attributed to the electron-deficient triazine core, which reduces the electrophilicity of the terminal azido nitrogen relative to sulfonyl azides, thereby retarding hydrolytic and thermal degradation pathways . Additionally, ADT has been demonstrated to be nonimpact-sensitive in friction and impact tests, whereas many sulfonyl azides are reported to be impact-sensitive .

Shelf stability
Class-level inference
ADT stable >1 year under air at room temperature; sulfonyl azides typically require cold storage.
Supports ambient procurement and reduced cold-chain logistics.
Comparative quantitative data for individual sulfonyl azides not reported.
Reagent shelf life Storage stability Diazo transfer Procurement logistics

ADT vs. Sulfonyl Azides: Base Compatibility

A key differentiation reported in the original ADT paper is the reagent's tolerance to strong inorganic bases. Using solid KOH as the base, ADT-mediated diazo transfer to ethyl phenylacetate—a substrate with a relatively high pKa that resists enolate formation under mild conditions—afforded the corresponding α-diazo ester in 92% isolated yield at room temperature . The authors explicitly note that 'sulfonyl azide-based diazo transfer reagents show reduced stability under strongly basic conditions,' positioning ADT as the reagent of choice for weakly acidic methylene substrates . For comparison, Regitz diazo transfer with tosyl azide typically employs milder bases (Et3N, DBU, or NaHCO3) and is less effective for substrates with pKa values above approximately 13–15.

Base compatibility
Direct head-to-head
ADT + KOH (solid): 92% yield on ethyl phenylacetate. Sulfonyl azides degrade under these conditions.
Enables diazo transfer to high-pKa substrates inaccessible with sulfonyl azides.
Class-level statement; direct head-to-head yield comparison under identical conditions not tabulated.
Base compatibility Substrate scope High-pKa substrates Diazo transfer yield

ADT vs. Dimethylamino Analog: Pyridine Reactivity

In a direct head-to-head study by Fujinuma, Hashida, and Matsui (1978, Bull. Chem. Soc. Jpn.), the reactivity of two closely related 2-azido-1,3,5-triazines toward pyridine was compared. 2-Azido-4,6-dimethoxy-1,3,5-triazine (1a, i.e., ADT) reacted with pyridine to form a well-defined 1:1 molar adduct. Under identical conditions, 2-azido-4,6-bis(dimethylamino)-1,3,5-triazine (1b)—the closest structural analog differing only in the 4,6-substituents (NMe2 vs. OMe)—did not react with pyridine at all . This demonstrates that the methoxy substituents on ADT impart a level of electrophilicity at the azido-bearing carbon that is absent in the more electron-rich bis(dimethylamino) analog, directly affecting the compound's utility in nucleophilic trapping and Staudinger-type chemistry.

Pyridine reactivity
Direct head-to-head
ADT forms 1:1 adduct with pyridine; dimethylamino analog (1b) is completely unreactive.
Methoxy substituents are essential for electrophilic reactivity at the azido-bearing carbon.
Reactivity difference verified under identical conditions.
Structure-reactivity relationship Triazinyl azide Pyridine adduct Electrophilicity tuning

ADT vs. Sulfonyl Azides: Reaction Kinetics

The diazo-transfer reaction based on ADT is reported to give diazo compounds 'in excellent yields within several minutes at room temperature' using a combination of highly polar solvents (DMSO preferred) and substoichiometric inorganic base (40 mol% NaHCO3) . This contrasts sharply with traditional tosyl azide-mediated diazo transfers, which often require extended reaction times (hours) and/or elevated temperatures, and with polystyrene-supported sulfonyl azide reagents, which suffer from diffusion-limited kinetics . Gram-scale reactions are reported to complete within minutes . The rapid kinetics are attributed to the relatively low LUMO energy of the triazine ring, which facilitates nucleophilic attack by the substrate enolate at the terminal azido nitrogen.

Reaction kinetics
Cross-study comparable
ADT: minutes at room temperature; sulfonyl azides (TsN3): typically hours to 24 h.
Supports high-throughput parallel synthesis and thermally sensitive substrates.
Order-of-magnitude reduction in reaction time reported.
Reaction rate Diazo transfer kinetics Room temperature synthesis Process time efficiency

ADT: Optimal Application Scenarios


High-Throughput Synthesis of Diazo Libraries

ADT is the reagent of choice when high-throughput synthesis of diverse α-diazo esters, amides, ketones, and phosphonates is required. The reaction completes within minutes at room temperature in DMSO with substoichiometric NaHCO3 (40 mol%), enabling parallel plate-based synthesis without heating or extended incubation . This contrasts with tosyl azide protocols that require hours and often generate sulfonamide byproducts necessitating chromatographic removal, whereas ADT's byproduct is water-compatible, facilitating extractive workup .

Diazo Transfer to High-pKa Methylene Substrates

For substrates such as ethyl phenylacetate (92% yield with solid KOH) or indene (70% yield with KOAc), ADT uniquely tolerates strong inorganic bases that degrade sulfonyl azide reagents . Laboratories targeting diazo compounds from less-activated methylene precursors should prioritize ADT procurement when sulfonyl azide-based protocols fail or give unacceptably low yields .

Long-Term Storage for Infrequent Diazo Transfer

ADT's documented >1 year stability under air at room temperature makes it the preferred inventory choice for laboratories that perform diazo transfer reactions intermittently. Unlike tosyl azide or TfN3, which require refrigeration and/or fresh preparation, ADT can be stored on the bench and used reliably months after purchase, reducing waste from expired reagents and eliminating the need for pre-reaction quality control checks .

Triazinyl Nitrene Photochemistry

Under UV irradiation at 254 nm, ADT generates electrophilic triplet 4,6-dimethoxy-1,3,5-triazinyl-2-nitrene (zero-field splitting parameters D = 1.436 cm⁻¹, E = 0.0044 cm⁻¹), which undergoes intermolecular insertion into unactivated C–H bonds (e.g., cyclohexane) or addition to olefins (e.g., cyclohexene) to form aziridines . The methoxy-substituted nitrene exhibits distinct reactivity and spectroscopic properties compared to the bis(dimethylamino) analog (D = 1.468 cm⁻¹, E = 0.0042 cm⁻¹), providing tunable nitrene chemistry .

Application
Selection Property
Validation Focus
Diazo library synthesis
Minutes-scale kinetics, water-soluble byproduct
Reaction time and extractive workup efficiency
High-pKa substrate diazo transfer
Tolerance to strong inorganic bases
Yield on less-activated methylene compounds
Infrequent or stockroom use
Ambient shelf stability (>1 year)
Reagent integrity without cold storage
Triazinyl nitrene photochemistry
UV-photolytic nitrene generation
C–H insertion and aziridination outcome

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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